5-Bromo-4-fluoro-2-methylbenzoic acid
Overview
Description
5-Bromo-4-fluoro-2-methylbenzoic acid is a chemical compound with the molecular formula C8H6BrFO2 and a molecular weight of 233.04 . It is also known by its IUPAC name, 5-bromo-4-fluoro-2-methylbenzoic acid .
Molecular Structure Analysis
The InChI code for 5-Bromo-4-fluoro-2-methylbenzoic acid is1S/C8H6BrFO2/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3H,1H3,(H,11,12)
. This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model. Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-4-fluoro-2-methylbenzoic acid include a molecular weight of 233.04 . The compound is a solid at room temperature . More specific properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Fluorescent Quenching Detection and Sensor Applications
One notable application of derivatives of 5-Bromo-4-fluoro-2-methylbenzoic acid is in the development of fluorescent sensors. For instance, a study reported the synthesis of bifunctional fluorescent quenching detection materials for 2,4,6-trinitrophenol (TNP) and acetate ions. This work utilized a derivative synthesized through a series of processes including bromination and methylation, demonstrating the compound's utility in creating exclusive fluorescence sensors for environmental and analytical purposes (Ni et al., 2016).
Continuous Flow Synthesis in Material Science
Another application is found in the synthesis of related compounds, such as 2,4,5-Trifluorobenzoic acid, which is valuable in the pharmaceutical industry and material science. Research demonstrates a continuous microflow process for the synthesis of such compounds, highlighting the efficiency and applicability of related benzoic acids in developing pharmaceuticals and materials (Deng et al., 2015).
Crystallographic and Structural Analysis
The structural analysis of benzoic acid derivatives, including 5-Bromo-2-methyl benzoic acid, has been conducted to understand their crystal packing and intermolecular interactions. Such studies are crucial for designing new materials and understanding the physical properties of compounds for various applications in chemistry and materials science (Pramanik et al., 2019).
Enhancing Conductivity in Organic Electronics
In organic electronics, derivatives of 5-Bromo-4-fluoro-2-methylbenzoic acid have been used to modify the conductivity of materials. A study demonstrated that halobenzoic acids, including derivatives similar to 5-Bromo-4-fluoro-2-methylbenzoic acid, could significantly enhance the conductivity of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS), making them applicable for high-efficiency organic solar cells and other electronic devices (Tan et al., 2016).
Safety and Hazards
properties
IUPAC Name |
5-bromo-4-fluoro-2-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPHIASYPPAEEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-fluoro-2-methylbenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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